molecular formula C17H20O3 B2937046 5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 893727-50-9

5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione

Cat. No.: B2937046
CAS No.: 893727-50-9
M. Wt: 272.344
InChI Key: IGQXCNOHYWKSRS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 4-methylphenyl substituent and a 2-oxoethyl side chain. These derivatives are notable for their biological activities, including COX-2 inhibition and antimicrobial properties, making them relevant to pharmaceutical and agrochemical research .

Properties

IUPAC Name

5,5-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-11-4-6-12(7-5-11)14(18)8-13-15(19)9-17(2,3)10-16(13)20/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQXCNOHYWKSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione, also known by its CAS number 893727-50-9, is a diketone compound with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C14H14O3
  • Molecular Weight : 230.26 g/mol
  • Structural Characteristics : The compound features a cyclohexane ring substituted with two methyl groups and a phenyl group attached to a keto-enol functional group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that diketones can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Interaction with Receptors : The presence of phenyl and keto functional groups suggests possible interactions with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis .
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Anticancer Properties

Studies have suggested that diketone compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of diketones have been shown to inhibit the growth of various cancer cell lines by modulating cell cycle progression and promoting apoptotic pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action against pathogens .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of Bcl-2 expression .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Bcl-2 inhibition

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial potential of diketones, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed moderate antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety and oxoethyl group participate in oxidation reactions. Under controlled conditions:

Reaction Type Reagents/Conditions Major Products Key Observations
Diketone Oxidation KMnO₄ (acidic conditions)Carboxylic acid derivatives Selective oxidation of the α-position to the diketone yields dicarboxylic acids.
Aromatic Ring Oxidation CrO₃/H₂SO₄4-Methylbenzoic acid derivatives Methyl group on the aromatic ring oxidizes to a carboxylic acid group.

Mechanistic Notes :

  • Oxidation of the diketone’s α-carbon involves radical intermediates, as observed in manganese(III)-mediated oxidations .

  • Aromatic methyl groups oxidize via sequential hydroxylation and dehydrogenation steps .

Reduction Reactions

The ketone groups and aromatic ring are susceptible to reduction:

Reaction Type Reagents/Conditions Major Products Key Observations
Ketone Reduction NaBH₄/EtOHSecondary alcohol derivatives Selective reduction of the oxoethyl ketone preserves the cyclohexane-1,3-dione core.
Diketone Reduction LiAlH₄/THFCyclohexanol derivativesOver-reduction may lead to ring-opening under harsh conditions .

Mechanistic Notes :

  • NaBH₄ selectively reduces the oxoethyl ketone without affecting the diketone, likely due to steric hindrance .

  • LiAlH₄ requires careful temperature control to prevent side reactions .

Substitution Reactions

The 4-methylphenyl group undergoes electrophilic substitution:

Reaction Type Reagents/Conditions Major Products Key Observations
Nitration HNO₃/H₂SO₄4-Methyl-3-nitrophenyl derivativesNitration occurs at the meta position relative to the methyl group.
Halogenation Cl₂/FeCl₃4-Methyl-3-chlorophenyl derivativesChlorination favors the para position to the methyl group.

Mechanistic Notes :

  • The methyl group directs electrophiles to the meta/para positions via electron-donating effects.

  • Steric effects from the diketone chain influence regioselectivity.

Cyclization Reactions

The oxoethyl side chain facilitates cyclization under acidic or catalytic conditions:

Reaction Type Reagents/Conditions Major Products Key Observations
Intramolecular Cyclization H₂SO₄ (catalytic)Bicyclic lactone derivatives Forms six-membered lactone rings via keto-enol tautomerization.
Cross-Cycloaddition Mn(OAc)₃/O₂Endoperoxypropellane analogs Manganese(III) catalysis enables aerobic oxidation and cycloaddition.

Mechanistic Notes :

  • Cyclization proceeds through enol intermediates stabilized by the diketone .

  • Mn(III) catalysts promote radical-based pathways for complex ring systems .

Acid-Base Reactions

The diketone exhibits keto-enol tautomerism, enabling pH-dependent reactivity:

Condition Behavior Applications
Basic (pH > 10) Enolate formationFacilitates nucleophilic alkylation or acylation at the α-carbon .
Acidic (pH < 4) Protonation of enolStabilizes the diketone form, preventing unwanted tautomerization.

Key Data :

  • pKa Values : α-Hydrogens of the diketone have pKa ≈ 9–11, making them reactive under mild basic conditions .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Compound Key Reaction Differences
5,5-Dimethyl-2-phenacylcyclohexane-1,3-dione Faster oxidation due to unhindered phenyl group vs. 4-methylphenyl.
2-[2-(4-Chloro-3-methylphenyl)-2-oxoethyl] analogChlorine substituent enhances electrophilic substitution rates compared to methyl groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a cyclohexane-1,3-dione core with substituents at the 2-position. Key analogs and their properties are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) LogP<sup>a</sup>
5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione (Target) 4-Methylphenyl C₁₈H₂₀O₄ 300.35 N/A N/A ~2.8<sup>†</sup>
2-(2-(4-Fluorophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione 4-Fluorophenyl C₁₇H₁₇FO₄ 308.32 96 59 2.5
2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione 4-Chlorophenyl C₁₆H₁₇ClO₃ 292.76 N/A N/A 3.1
5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione Phenyl C₁₇H₁₈O₄ 286.33 N/A N/A 2.3
2-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione 2,4-Difluorophenyl C₁₇H₁₆F₂O₄ 326.31 138 73 2.9

<sup>a</sup>Predicted using SwissADME ; <sup>†</sup>Estimated based on structural similarity.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase LogP compared to the methyl group in the target compound, suggesting higher lipophilicity .
  • Melting Points : Fluorinated derivatives exhibit higher melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
COX-2 Inhibition
  • Trifluoromethyl Derivative: 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione demonstrated superior COX-2 inhibition (IC₅₀ = 0.89 µM) compared to its 4-fluorophenyl analog (IC₅₀ = 1.34 µM), attributed to the electron-withdrawing trifluoromethyl group enhancing binding affinity .
  • Target Compound : The 4-methylphenyl group (electron-donating) may reduce COX-2 inhibitory activity compared to halogenated analogs, as electron-withdrawing groups stabilize enzyme-ligand interactions .
Antimicrobial and Cytotoxic Activity
  • Hydrazono Derivatives: Copper(II) and zinc(II) complexes of 5,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione showed moderate antibacterial activity against E. coli and S. aureus (MIC = 32–64 µg/mL) .
  • Diphenylpropyl Derivatives : 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione exhibited cytotoxic activity in MTT assays, likely due to its bulky aryl groups disrupting cellular membranes .
ADME/Toxicity Profiles
Parameter Target Compound<sup>†</sup> 4-Fluorophenyl Analog Trifluoromethyl Hydrazono Derivative
Water Solubility (mg/mL) 0.05 0.07 0.03
Bioavailability Score 0.55 0.60 0.45
CYP2D6 Inhibition No No Yes

Insights :

  • The target compound’s methyl group may improve bioavailability compared to bulkier substituents (e.g., trifluoromethyl) but reduce solubility .
  • Halogenated analogs show higher metabolic stability due to resistance to oxidative degradation .
Computational Studies
  • DFT Analysis : The trifluoromethyl derivative exhibited a lower energy gap (ΔE = 3.2 eV) compared to the 4-fluorophenyl analog (ΔE = 3.8 eV), correlating with its higher bioactivity .
  • Molecular Docking : The 4-methylphenyl group in the target compound may form weaker π-π interactions with COX-2’s hydrophobic pocket compared to halogenated analogs, reducing binding energy .

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